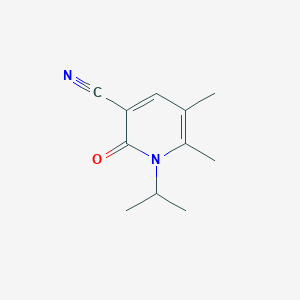
1-Isopropyl-5,6-Dimethyl-2-oxo-1,2-Dihydropyridine-3-Carbonitrile
Cat. No. B8371656
M. Wt: 190.24 g/mol
InChI Key: AJNMBQQDMDBFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07691881B2
Procedure details


To a stirred solution of 2-methyl-3-oxobutanal sodium salt (2.73 g, 22.4 mmol, prepared according to Paine, John B et al., J. Heterocycl. Chem., 1987, 24, 351), 2-cyano-N-isopropylacetamide (2.17 g, 17.2 mmol, prepared according to Wuerthner, Frank et al., J. Amer, Chem. Soc., 2002, 32, 9431) in N,N-dimethylformamide (17.2 mL) were added piperidine (292 mg, 3.43 mmol) and acetic acid (1.34 g, 22.4 mmol) successively at room temperature, and the mixture was stirred at 135° C. for 7 h. After cooling, the mixture was quenched with water (100 mL), extracted with dichloromethane (50 mL×4). The combined organic layers were dried over magnesium sulfate and concentrated in vacuo. The residue was chromatographed on a column of silica gel eluting with n-hexane/ethyl acetate (v/v=2/1˜1/1) to give 840 mg (26%) of the title compound as an orange colored solid.
Name
2-methyl-3-oxobutanal sodium salt
Quantity
2.73 g
Type
reactant
Reaction Step One





Name
Yield
26%
Identifiers


|
REACTION_CXSMILES
|
[Na].[CH3:2][CH:3]([C:6](=O)[CH3:7])[CH:4]=O.[C:9]([CH2:11][C:12]([NH:14][CH:15]([CH3:17])[CH3:16])=[O:13])#[N:10].N1CCCCC1.C(O)(=O)C>CN(C)C=O>[CH:15]([N:14]1[C:6]([CH3:7])=[C:3]([CH3:4])[CH:2]=[C:11]([C:9]#[N:10])[C:12]1=[O:13])([CH3:17])[CH3:16] |f:0.1,^1:0|
|
Inputs


Step One
|
Name
|
2-methyl-3-oxobutanal sodium salt
|
|
Quantity
|
2.73 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na].CC(C=O)C(C)=O
|
|
Name
|
|
|
Quantity
|
2.17 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC(=O)NC(C)C
|
|
Name
|
|
|
Quantity
|
292 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
|
|
Quantity
|
1.34 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
17.2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
135 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 135° C. for 7 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was quenched with water (100 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (50 mL×4)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed on a column of silica gel eluting with n-hexane/ethyl acetate (v/v=2/1˜1/1)
|
Outcomes


Product
Details
Reaction Time |
7 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)N1C(C(=CC(=C1C)C)C#N)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 840 mg | |
| YIELD: PERCENTYIELD | 26% | |
| YIELD: CALCULATEDPERCENTYIELD | 25.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
